Tiotropium bromide monohydrate
描述
Tiotropium bromide monohydrate is a second-generation anticholinergic agent specific for muscarinic receptors (M1, M2 & M3) in humans . It is indicated for the long-term, once-daily, maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . The drug substance is a synthetic, non-chiral, quaternary ammonium compound .
Synthesis Analysis
The synthesis of Tiotropium bromide monohydrate involves the coupling of scopine with 2, 2-dithienyl . A new HPLC method has been developed as an alternative to existing techniques for the determination of Tiotropium bromide monohydrate in combined formoterol fumarate dihydrate and tiotropium bromide monohydrate dry powder inhaler .Molecular Structure Analysis
Tiotropium bromide monohydrate has a molecular mass of 490.4 and a molecular formula of C19H22NO4S2Br•H2O . It is a synthetic, non-chiral, quaternary ammonium compound .Chemical Reactions Analysis
Tiotropium is a long-acting, antimuscarinic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .Physical And Chemical Properties Analysis
Tiotropium bromide monohydrate has a molecular weight of 490.43 . It is a white or yellowish white powder . It is sparingly soluble in water and soluble in methanol .科学研究应用
Specific Scientific Field
This application falls under the field of Pulmonology , specifically in the treatment of Chronic Obstructive Pulmonary Disease (COPD) .
Summary of the Application
Tiotropium bromide monohydrate is a long-acting, antimuscarinic bronchodilator used in the management of COPD . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .
Methods of Application or Experimental Procedures
In a multicenter, double-blind randomized controlled trial (RCT), a total of 200 patients were supposed to be assigned to either trial or control group randomly . Both groups received Tiotropium (18 μg) from month 0 to month 12 . The trial group received additional traditional Chinese medicine (TCM) granules, while the control group received a placebo from month 0 to month 6 . Symptom assessment, total effective rate, lung function measurements, hospitalization rates, and quality of life were evaluated at month 0, month 6, and month 12 .
Results or Outcomes
Of the initial 105 patients (aged 40-80) who completed the study, 51 were in the trial group and 54 were in the control group . At month 6, significant differences were observed between two groups in total effective rate (p=0.020), sputum score (p=0.047), changes in FVC% (p=0.047) and FEV1 (p=0.046) . At month 12, significant differences were observed in sputum score (p=0.020), FVC (p=0.042), and change in FEV1 (p=0.013) . Compared to baseline, they both demonstrated improvements in symptoms, acute exacerbation, lung function, quality of life, and exercise tolerance .
Application 2: Treatment of Asthma
Specific Scientific Field
This application falls under the field of Pulmonology , specifically in the treatment of Asthma .
Summary of the Application
Tiotropium bromide monohydrate is a long-acting, antimuscarinic bronchodilator used in the management of asthma . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .
Methods of Application or Experimental Procedures
Tiotropium is administered via inhalation. The specific dosage and frequency of administration would depend on the patient’s condition and the doctor’s prescription .
Results or Outcomes
Tiotropium has been shown to be effective in managing asthma symptoms and improving lung function . It is often used when symptoms are not adequately controlled by other asthma medicines .
Application 3: Prevention of COPD Exacerbations
Specific Scientific Field
This application falls under the field of Pulmonology , specifically in the prevention of exacerbations of Chronic Obstructive Pulmonary Disease (COPD) .
Summary of the Application
Tiotropium bromide monohydrate is used to prevent exacerbations of COPD . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .
Methods of Application or Experimental Procedures
Tiotropium is administered via inhalation. The specific dosage and frequency of administration would depend on the patient’s condition and the doctor’s prescription .
Results or Outcomes
Tiotropium has been shown to be effective in preventing exacerbations of COPD, thereby improving the quality of life for patients with this condition .
Application 4: Treatment of Chronic Bronchitis
Specific Scientific Field
This application falls under the field of Pulmonology , specifically in the treatment of Chronic Bronchitis .
Summary of the Application
Tiotropium bromide monohydrate is used to treat chronic bronchitis, a type of chronic obstructive pulmonary disease (COPD). Chronic bronchitis is characterized by inflammation and swelling of the tubes leading to the lungs .
Methods of Application or Experimental Procedures
Tiotropium is administered via inhalation. The specific dosage and frequency of administration would depend on the patient’s condition and the doctor’s prescription .
Results or Outcomes
Tiotropium has been shown to be effective in managing symptoms of chronic bronchitis and improving lung function .
Application 5: Treatment of Emphysema
Specific Scientific Field
This application falls under the field of Pulmonology , specifically in the treatment of Emphysema .
Summary of the Application
Tiotropium bromide monohydrate is used to treat emphysema, a type of chronic obstructive pulmonary disease (COPD). Emphysema is characterized by damage to the air sacs in the lungs .
Methods of Application or Experimental Procedures
Tiotropium is administered via inhalation. The specific dosage and frequency of administration would depend on the patient’s condition and the doctor’s prescription .
Results or Outcomes
Tiotropium has been shown to be effective in managing symptoms of emphysema and improving lung function .
安全和危害
属性
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLXPRBEAHBZTK-KFEMZTBUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904820 | |
Record name | Tiotropium bromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiotropium bromide monohydrate | |
CAS RN |
139404-48-1, 411207-31-3 | |
Record name | Tiotropium bromide hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiotropium bromide monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiotropium bromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOTROPIUM BROMIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。